Crilvastatin

概要

説明

クリバスタチンは、コレステロール生合成に重要な酵素であるヒドロキシメチルグルタリル-CoAレダクターゼの新しい非競合的阻害剤です。 クリバスタチンは、有意なコレステロール低下作用を示すため、高コレステロール血症の管理のための潜在的な治療薬となっています .

準備方法

合成経路と反応条件

クリバスタチンの合成には、重要な中間体の調製から始まる複数の工程が含まれます。このプロセスには通常、以下が含まれます。

ラクトン環の形成: この工程では、酸性条件下でヒドロキシ酸中間体の環化が行われます。

側鎖の導入: 側鎖は、アルキル化とエステル化を含む一連の反応によって導入されます。

加水分解と精製: 最終生成物は、エステルを加水分解し、化合物を再結晶によって精製することによって得られます。

工業生産方法

クリバスタチンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために、連続フロー反応器や高性能液体クロマトグラフィーなどの高度な技術を精製に用いることがよくあります。

化学反応の分析

反応の種類

クリバスタチンは、いくつかの種類の化学反応を起こします。

酸化: 様々な代謝産物を形成するために酸化することができます。

還元: 還元反応は、その官能基を変え、その活性を潜在的に変化させる可能性があります。

置換: 置換反応は、異なる官能基を導入することができ、その薬理学的特性に影響を与えます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロアルカン、アシルクロリド。

主要な生成物

これらの反応から生成される主要な生成物には、様々な酸化された、還元された、および置換されたクリバスタチン誘導体が含まれ、それぞれ潜在的に異なる生物学的活性を持っています。

科学研究への応用

クリバスタチンは、幅広い科学研究に用いられています。

化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞内コレステロール代謝への影響と遺伝子発現を調節する可能性について研究されています。

医学: コレステロール値を下げ、心臓血管疾患を予防するための治療薬として研究されています。

産業: コレステロール低下薬や機能性食品の開発における潜在的な用途があります。

科学的研究の応用

Crilvastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular cholesterol metabolism and its potential to modulate gene expression.

Medicine: Explored as a therapeutic agent for lowering cholesterol levels and preventing cardiovascular diseases.

Industry: Potential applications in the development of cholesterol-lowering drugs and functional foods.

作用機序

クリバスタチンは、ヒドロキシメチルグルタリル-CoAレダクターゼを阻害することによって作用し、ヒドロキシメチルグルタリル-CoAをメバロン酸(コレステロールの前駆体)に変換する酵素です。この経路を遮断することによって、クリバスタチンは肝臓におけるコレステロールの合成を減少させます。この阻害は、低密度リポタンパク質受容体のアップレギュレーションにつながり、血流からの低密度リポタンパク質コレステロールのクリアランスが増加します。

類似化合物との比較

類似化合物

- アトルバスタチン

- シンバスタチン

- ロバスタチン

比較

クリバスタチンは、アトルバスタチンやシンバスタチンなどの他のスタチンで見られる競合阻害とは異なる、非競合阻害機構を持つため、ユニークです。このユニークな機構は、有効性と副作用プロファイルに関して利点をもたらす可能性があり、クリバスタチンをさらなる開発のための有望な候補としています。

特定のセクションの詳細をご希望ですか?

生物活性

Crilvastatin is a synthetic statin that was initially developed for the treatment of hyperlipidemia. It functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. Although this compound was withdrawn from the market due to safety concerns, its biological activity remains a subject of interest in pharmacological research.

This compound exerts its biological effects through the inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This action results in increased uptake of low-density lipoprotein (LDL) from the bloodstream, thereby lowering serum cholesterol levels.

Hepatic Metabolism Studies

Research has shown that this compound significantly influences hepatic metabolism:

- Cholesterol Reduction : In studies conducted on rats, this compound administration resulted in a notable decrease in serum cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol .

- Creatine Kinase Levels : The compound has been associated with varying effects on creatine kinase (CK) levels, which are important markers for muscle damage. Elevated CK levels can indicate rhabdomyolysis, a serious side effect associated with statins .

Comparative Biological Activity

This compound's biological activity can be compared to other statins, revealing distinct differences despite their similar mechanisms:

| Statin | LDL Reduction (%) | Creatine Kinase Increase (Odds Ratio) | Notes |

|---|---|---|---|

| This compound | Significant | 1.84 (0.49–6.79) | Withdrawn due to safety concerns |

| Atorvastatin | High | 1.38 (0.61–3.13) | Widely used, effective for hyperlipidemia |

| Simvastatin | Moderate | 1.84 (0.49–6.79) | Effective but with similar safety concerns |

| Rosuvastatin | Very High | 0.73 (0.17–3.09) | Known for lower CK elevation |

Case Studies and Clinical Findings

- Case Study on Efficacy : A retrospective study indicated that patients using this compound showed significant reductions in LDL cholesterol compared to those not on statin therapy .

- Safety Profile : Despite its efficacy in reducing cholesterol levels, this compound was linked to increased reports of muscle-related side effects, leading to its market withdrawal .

Research Findings

Recent studies have focused on understanding the broader implications of statins like this compound beyond lipid-lowering effects:

- Anti-inflammatory Properties : Some research suggests that statins may have anti-inflammatory effects that could benefit patients with chronic inflammatory conditions .

- COVID-19 Implications : There is emerging evidence that certain statins might influence outcomes in COVID-19 patients, although this compound's specific role remains under investigation .

特性

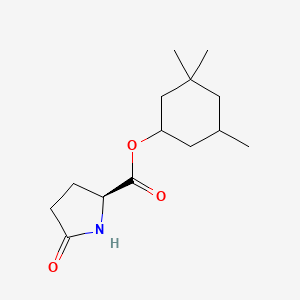

IUPAC Name |

(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAAOALUHHXBSO-ILDUYXDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009438 | |

| Record name | Crilvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120551-59-9 | |

| Record name | Crilvastatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crilvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。